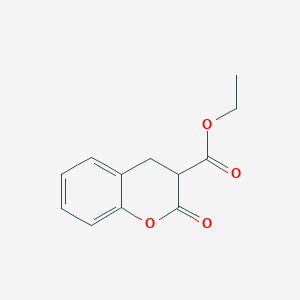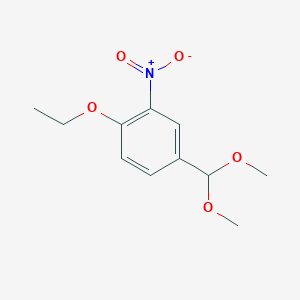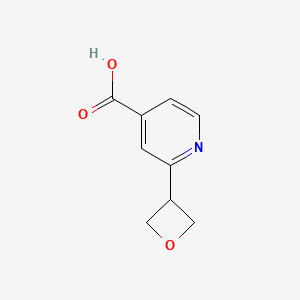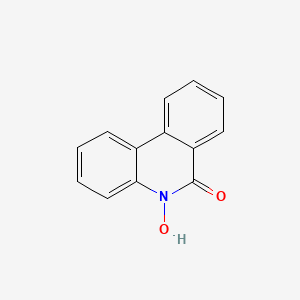
5-Dimethylamino-6-azauracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylamino-6-azauracil is a heterocyclic compound with the molecular formula C5H8N4O2 It is a derivative of 6-azauracil, which is known for its various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-6-azauracil typically involves the reaction of 6-azauracil with dimethylamine. One common method includes the use of N,O-Bis(trimethylsilyl)acetamide (BSA) as a silylating agent. The reaction is carried out in an anhydrous solvent such as chloroform under nitrogen atmosphere . The mixture is stirred at room temperature until a clear solution is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Dimethylamino-6-azauracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azauracil compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Dimethylamino-6-azauracil involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in nucleotide biosynthesis, such as orotidylic acid decarboxylase . This inhibition leads to a depletion of nucleotide pools, affecting DNA and RNA synthesis and ultimately inhibiting cell growth.
Comparación Con Compuestos Similares
Similar Compounds
6-Azauracil: The parent compound, known for its antimicrobial and anticancer properties.
5-Fluorouracil: A well-known anticancer drug that also targets nucleotide biosynthesis.
2-Thio-6-azauridine: A derivative with antibacterial activity against various strains of bacteria.
Uniqueness
5-Dimethylamino-6-azauracil is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This modification enhances its potential as a therapeutic agent and a building block for further chemical synthesis.
Propiedades
Número CAS |
4956-06-3 |
|---|---|
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
6-(dimethylamino)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)3-4(10)6-5(11)8-7-3/h1-2H3,(H2,6,8,10,11) |
Clave InChI |
WFGXRCYNKCGOPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)





